

# spectroscopic comparison of aminopropanol derivatives

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## Compound of Interest

Compound Name:	3-Amino-3-(2-chlorophenyl)propan-1-ol
Cat. No.:	B1285027

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A Spectroscopic Comparison of Aminopropanol Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of simple aminopropanol isomers and the related pharmaceutical compound, propranolol. The objective is to offer a clear, data-driven reference for identifying and differentiating these structures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All data is presented in standardized tables, accompanied by detailed experimental protocols and logical diagrams to aid in interpretation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 1-aminopropan-2-ol, 2-aminopropan-1-ol, 3-aminopropan-1-ol, and propranolol. These compounds were selected to illustrate the influence of the relative positions of the amino and hydroxyl groups on the spectra, as well as the effect of a large aromatic substituent.

## <sup>1</sup>H NMR Spectral Data

<sup>1</sup>H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shifts ( $\delta$ ) are highly sensitive to the proximity of electronegative atoms like oxygen and nitrogen.

Compound	Proton Assignment	Chemical Shift ( $\delta$ ppm)	Multiplicity
1-Aminopropan-2-ol	-CH <sub>3</sub>	~1.15	Doublet
-CH(OH)-	~3.70	Multiplet	
-CH <sub>2</sub> (NH <sub>2</sub> )-	~2.52-2.76	Multiplet	
-OH, -NH <sub>2</sub>	Variable	Broad Singlet	
2-Aminopropan-1-ol	-CH <sub>3</sub>	~1.05	Doublet
-CH(NH <sub>2</sub> )-	~3.00	Multiplet	
-CH <sub>2</sub> (OH)-	~3.24-3.53	Multiplet	
-OH, -NH <sub>2</sub>	Variable	Broad Singlet	
3-Aminopropan-1-ol[1]	-CH <sub>2</sub> (CH <sub>2</sub> )-	~1.68	Quintet
-CH <sub>2</sub> (NH <sub>2</sub> )-	~2.88	Triplet	
-CH <sub>2</sub> (OH)-	~3.73	Triplet	
-OH, -NH <sub>2</sub>	~7.36	Broad Singlet	
Propranolol[2]	-CH(CH <sub>3</sub> ) <sub>2</sub>	~1.25	Doublet
-CH(CH <sub>3</sub> ) <sub>2</sub>	~3.20	Multiplet	
-CH <sub>2</sub> -N-	~3.16	Multiplet	
-CH(OH)-	~4.39	Multiplet	
-O-CH <sub>2</sub> -	~4.13	Multiplet	
Naphthyl-H	~6.9-8.3	Multiplets	
-OH	~6.00	Doublet	
-NH-	~9.00	Broad Singlet	

Note: Chemical shifts can vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Compound	Carbon Assignment	Chemical Shift ( $\delta$ ppm)
1-Aminopropan-2-ol	-CH <sub>3</sub>	~21.0
-CH(OH)-		~67.0
-CH <sub>2</sub> (NH <sub>2</sub> )-		~50.0
2-Aminopropan-1-ol <sup>[3]</sup>	-CH <sub>3</sub>	~18.0
-CH(NH <sub>2</sub> )-		~51.0
-CH <sub>2</sub> (OH)-		~68.0
3-Aminopropan-1-ol <sup>[4]</sup>	-CH <sub>2</sub> (CH <sub>2</sub> )-	~25.9
-CH <sub>2</sub> (NH <sub>2</sub> )-		~30.0 (approx.)
-CH <sub>2</sub> (OH)-		~64.3
Propranolol <sup>[5]</sup>	-CH(CH <sub>3</sub> ) <sub>2</sub>	~22.5
-CH(CH <sub>3</sub> ) <sub>2</sub>		~49.0
-CH <sub>2</sub> -N-		~50.3
-CH(OH)-		~68.4
-O-CH <sub>2</sub> -		~70.5
Naphthyl-C		~102-158

Note: Data for some simple aminopropanols is compiled from typical values and may vary.

## FTIR Spectral Data

FTIR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The O-H and N-H stretches are particularly informative for these compounds.

Compound	Functional Group	Vibrational Frequency (cm <sup>-1</sup> )
Aminopropanol Isomers	O-H stretch (alcohol)	~3300-3400 (broad)
N-H stretch (amine)	~3250-3350 (broad)	
C-H stretch (aliphatic)	~2850-2960	
C-O stretch (alcohol)	~1050-1150	
C-N stretch (amine)	~1000-1250	
Propranolol <sup>[6]</sup>	O-H stretch	~3270-3209
N-H stretch	~2962-2715	
C-O-C stretch (aryl ether)	~1250	
C-O stretch (alcohol)	~1107	
Naphthalene ring	~802	

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.

Compound	Molecular Ion $[M]^+$ (m/z)	Key Fragment Ions (m/z) and Interpretation
1-Aminopropan-2-ol	75	58 ( $[M-OH]^+$ ), 44 ( $[CH_3CHNH_2]^+$ , base peak)
2-Aminopropan-1-ol	75	57 ( $[M-H_2O]^+$ ), 44 ( $[CH(NH_2)CH_3]^+$ ), 31 ( $[CH_2OH]^+$ , base peak)
3-Aminopropan-1-ol <sup>[7]</sup>	75	57 ( $[M-H_2O]^+$ ), 44, 30 ( $[CH_2NH_2]^+$ , base peak)
Propranolol <sup>[8]</sup>	259	260 ( $[M+H]^+$ ), 116 (isopropylamine fragment, base peak), 144 (naphthoxy fragment)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminopropanol derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified aminopropanol derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ,  $D_2O$ ) in a 5 mm NMR tube.<sup>[9]</sup> Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).
- $^1H$  NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition: Acquire a proton-decoupled  $^{13}C$  NMR spectrum on the same instrument. Due to the lower natural abundance of  $^{13}C$ , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

- Data Processing: Process the raw data using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. For  $^1\text{H}$  NMR, integrate the signals to determine the relative number of protons. Reference the chemical shifts to the TMS signal.

## Fourier-Transform Infrared (FTIR) Spectroscopy

For liquid aminopropanol samples, the Attenuated Total Reflectance (ATR) or liquid cell method is suitable.

- ATR Method[10]
  - Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
  - Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal surface, ensuring complete coverage.
  - Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
- Liquid Cell Method[10]
  - Cell Assembly: Assemble a demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).
  - Sample Introduction: Introduce a few drops of the neat liquid sample between the plates to form a thin film.
  - Data Acquisition: Place the cell in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.
  - Cleaning: Disassemble the cell and clean the windows thoroughly with an appropriate solvent.

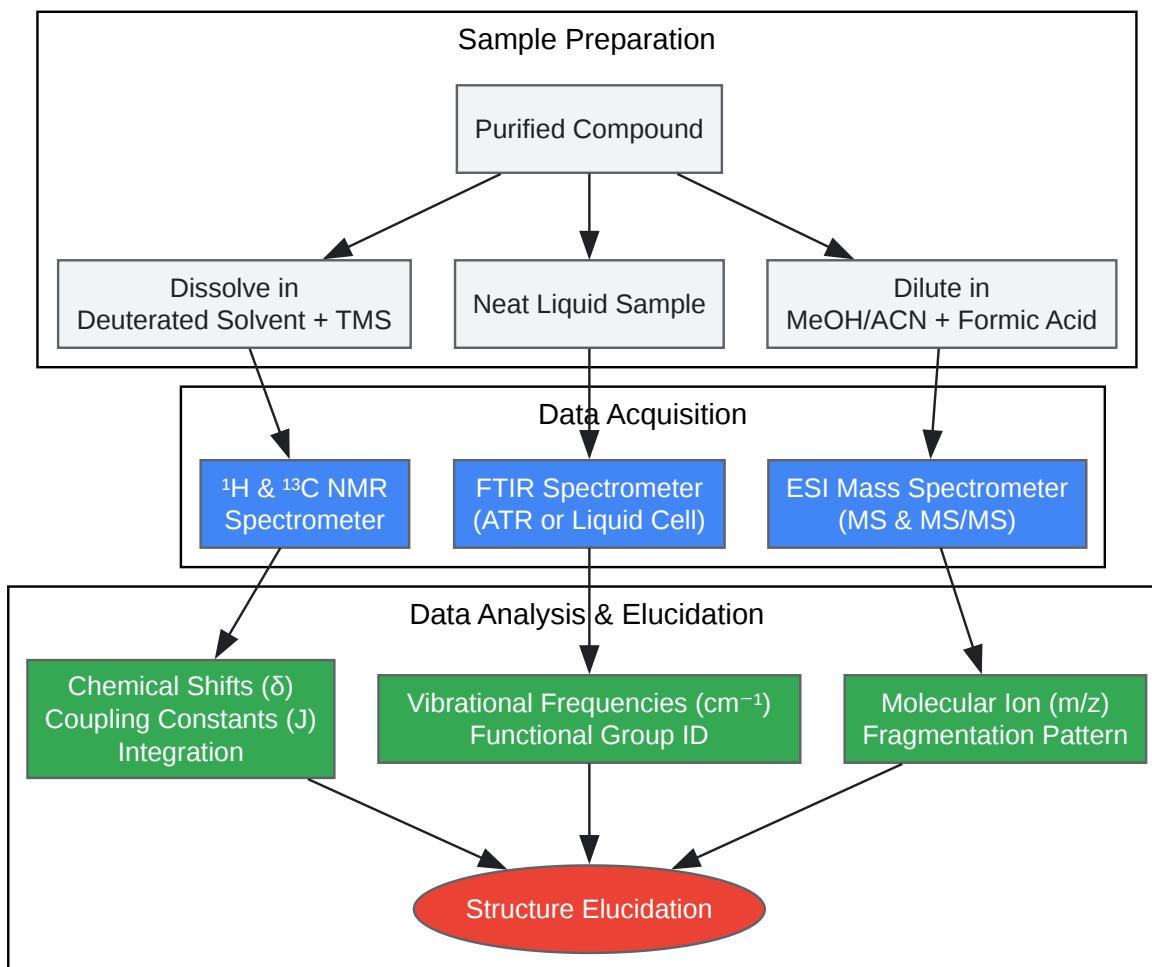
## Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a common technique for analyzing aminopropanol derivatives, particularly for pharmaceutical compounds.

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[\[11\]](#)
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
- Data Acquisition: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the  $[M+H]^+$  ion as the precursor and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyze the resulting product ions to elucidate the compound's structure.[\[8\]](#)

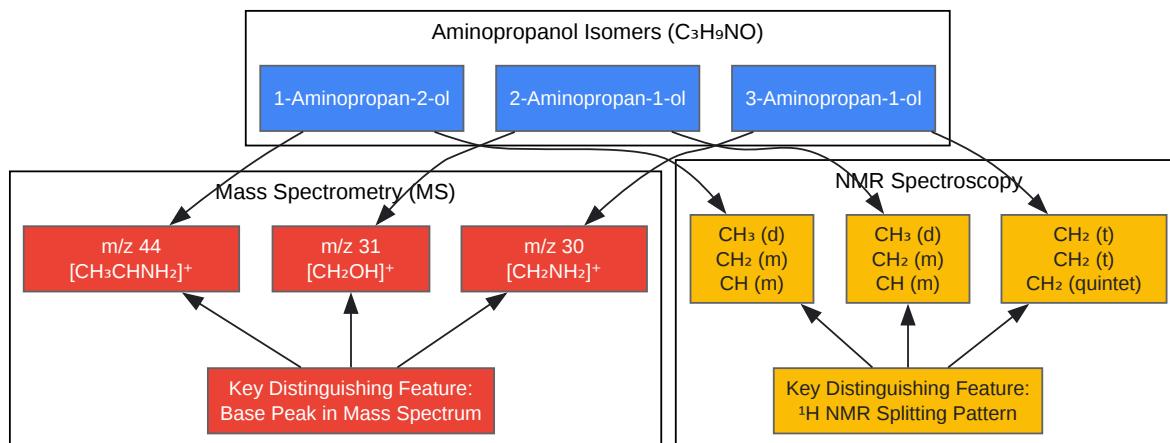
## Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical comparisons relevant to the spectroscopic analysis of aminopropanol derivatives.



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Caption: General workflow for spectroscopic analysis and structure elucidation.



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Caption: Logical comparison of key distinguishing features of aminopropanol isomers.

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